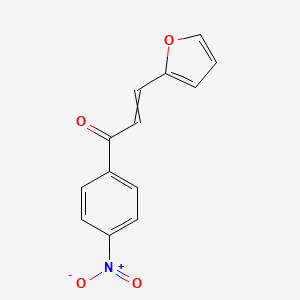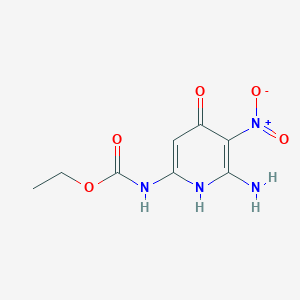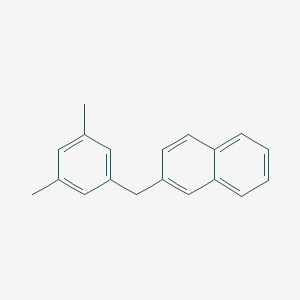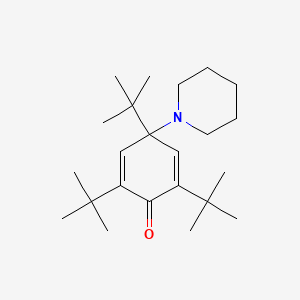
2,4,6-Tri-tert-butyl-4-(piperidin-1-yl)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one is a compound that features a piperidine ring attached to a cyclohexadienone structure with three tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one typically involves the reaction of piperidine with a suitable precursor, such as a tert-butyl-substituted cyclohexadienone. The reaction conditions often include the use of solvents like benzene or toluene and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring and tert-butyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring and tert-butyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-pyrrolidinyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one
- 4-(1-morpholinyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one
- 4-(1-azepanyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one
Uniqueness
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The tert-butyl groups also contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
72483-56-8 |
|---|---|
Molekularformel |
C23H39NO |
Molekulargewicht |
345.6 g/mol |
IUPAC-Name |
2,4,6-tritert-butyl-4-piperidin-1-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H39NO/c1-20(2,3)17-15-23(22(7,8)9,24-13-11-10-12-14-24)16-18(19(17)25)21(4,5)6/h15-16H,10-14H2,1-9H3 |
InChI-Schlüssel |
DSXMQJGMZCPDOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)
![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)
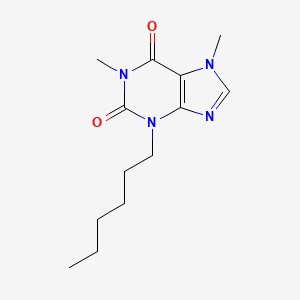
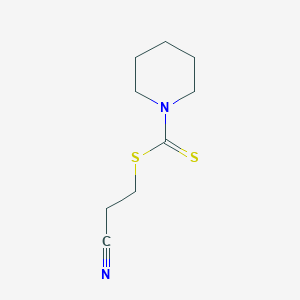

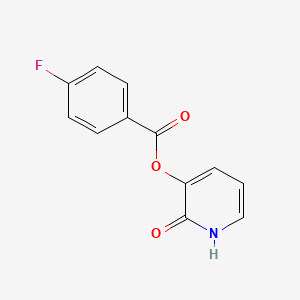
![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)

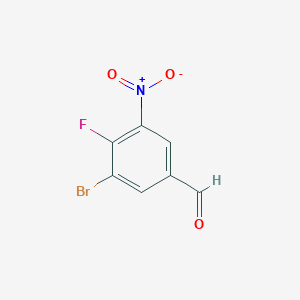
![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)
